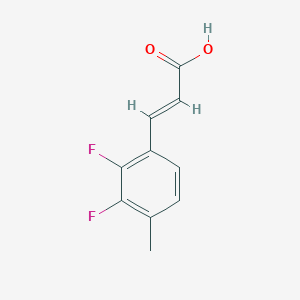

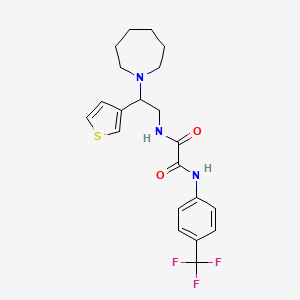

![molecular formula C20H14F3N3O B3010736 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 306979-35-1](/img/structure/B3010736.png)

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide is a compound that belongs to the class of quinazolinones, a group of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities, which make them a significant focus in medicinal chemistry research. The compound is structurally related to 5,6-dihydrobenzo[h]quinazoline, a molecule that has been synthesized using various palladium complexes as catalysts and has been studied for its crystal structure .

Synthesis Analysis

The synthesis of related quinazolinones has been reported through the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. This method allows for the preparation of quinazolin-4(3H)-ones in a single step, which can be further modified to produce a range of structures, including those with additional functional groups . The synthesis of 5,6-dihydrobenzo[h]quinazoline, a core structure related to the compound of interest, involves the use of α-tetralone and formamide with palladium catalysts, indicating the potential for metal-catalyzed synthesis routes for this compound .

Molecular Structure Analysis

The molecular structure of 5,6-dihydrobenzo[h]quinazoline has been analyzed through X-ray crystallography, revealing that there are two molecules in the asymmetric unit with planes almost perpendicular to each other, leading to a zigzag packing pattern in the crystal . This information is crucial for understanding the potential molecular interactions and packing of this compound in the solid state.

Chemical Reactions Analysis

Anomalous products have been observed from reactions involving N-(5,6-dihydrobenzo[h]quinazolin-4-yl)amidines and hydroxylamine hydrochloride, leading to ring cleavage and recyclization products. These findings suggest that the compound of interest may also undergo unexpected reactions under certain conditions, which could be relevant for its chemical stability and reactivity profile .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some insights. Quinazolinones are generally characterized by their melting points, FT-IR, 1H-NMR, 13C-NMR, and HRMS data . These techniques provide information on the purity, functional groups, and molecular structure of the compounds. The presence of a trifluoromethyl group in the compound of interest would likely influence its lipophilicity, electronic properties, and metabolic stability, which are important factors in drug design.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Synthesis of Quinazolin Derivatives : N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide has been involved in the synthesis of various quinazoline derivatives. One study demonstrated the preparation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds from anthranilamide, highlighting the compound's role in facilitating complex chemical reactions (Chern et al., 1988).

Ring Cleavage and Recyclization Reactions : The compound has been a subject in studies exploring ring cleavage and recyclization, particularly in the context of forming novel oxadiazolyl and naphthylaminoformaldehyde oximes (Hirota et al., 1994).

Biological Activities and Potential Therapeutic Applications

Anticancer Activity : Several studies have investigated the compound's derivatives for their anticancer properties. For instance, benzoquinazoline derivatives have shown promising anticancer activity, indicating the potential of this compound as a scaffold for anticancer drug development (Abdel-Rahman, 2006).

Antileishmanial Agents : Derivatives of this compound have been synthesized and tested for antileishmanial activity, showing effectiveness against Leishmania donovani (Agarwal et al., 2009).

Anti-tubercular Properties : Studies have included the compound in the synthesis of derivatives that demonstrated anti-tubercular activity against Mycobacterium tuberculosis, suggesting its potential in tuberculosis treatment (Maurya et al., 2013).

Other Applications

Chemical Reactivity in Synthesis : The compound has been used in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical transformations. This includes the synthesis of complex polycyclic N-heterocyclic compounds (Sasaki et al., 1999).

Luminescence in OLEDs : Derivatives of the compound have been explored for their strong luminescence properties, with applications in OLED (Organic Light Emitting Diodes) technology, though they experienced rapid degradation under electrical current (Pandey et al., 2017).

Synthesis of Quinazolin-4(3H)-ones : The compound has been instrumental in the synthesis of quinazolin-4(3H)-ones, showing the breadth of its applications in creating a variety of structurally diverse molecules (Gavin et al., 2018).

Safety and Hazards

Direcciones Futuras

Researchers should explore the compound’s potential therapeutic applications, including anticancer, anti-inflammatory, or antiviral properties. Additionally, optimizing synthetic routes and developing analogs could enhance its efficacy and safety. Collaborative efforts across disciplines will contribute to a deeper understanding of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide .

Propiedades

IUPAC Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O/c21-20(22,23)15-6-3-5-13(10-15)18(27)26-19-24-11-14-9-8-12-4-1-2-7-16(12)17(14)25-19/h1-7,10-11H,8-9H2,(H,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXTEYGVWGKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

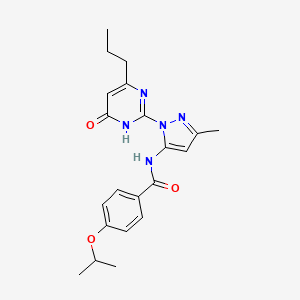

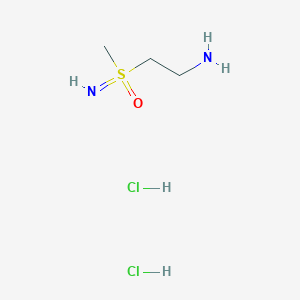

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)

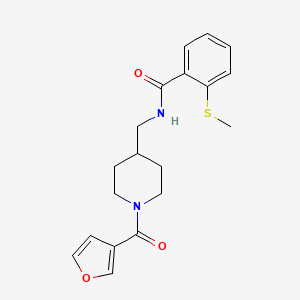

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)

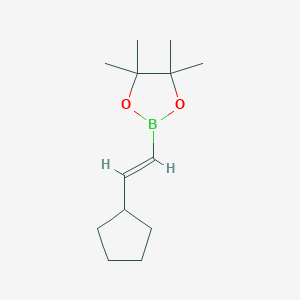

![1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B3010658.png)

![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)

![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide](/img/structure/B3010672.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide](/img/structure/B3010675.png)